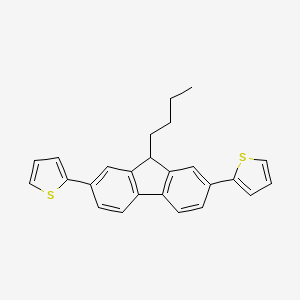
2,2'-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a fluorene core substituted with butyl groups and dithiophene units. Fluorene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9-butylfluorene and 2,7-dibromofluorene.
Suzuki Coupling Reaction: The 2,7-dibromofluorene undergoes a Suzuki coupling reaction with thiophene boronic acid in the presence of a palladium catalyst to form the dithiophene-fluorene intermediate.
Final Product Formation: The intermediate is then subjected to further reactions to introduce the butyl groups, resulting in the formation of 2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiophene units to thiol groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated fluorene derivatives.
Applications De Recherche Scientifique
2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Mécanisme D'action
The mechanism of action of 2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene involves its interaction with molecular targets through its conjugated π-system. The compound can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces with various biomolecules and materials. These interactions facilitate its incorporation into electronic devices and biological systems, enhancing their performance and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dithiophene
- 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene
- 2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dithiophene
Uniqueness
2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene is unique due to its specific butyl substitution, which imparts distinct solubility, electronic, and optical properties compared to its analogs. This uniqueness makes it particularly suitable for certain applications in organic electronics and materials science.
Propriétés
Numéro CAS |
922705-12-2 |
|---|---|
Formule moléculaire |
C25H22S2 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
2-(9-butyl-7-thiophen-2-yl-9H-fluoren-2-yl)thiophene |
InChI |
InChI=1S/C25H22S2/c1-2-3-6-19-22-15-17(24-7-4-13-26-24)9-11-20(22)21-12-10-18(16-23(19)21)25-8-5-14-27-25/h4-5,7-16,19H,2-3,6H2,1H3 |
Clé InChI |
IHRXFIZUJFVBMW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)







![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)
![5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one](/img/structure/B14188386.png)
![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)
![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)
